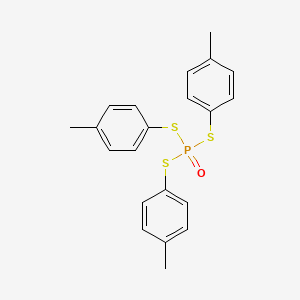
S,S,S-Tris(4-methylphenyl) phosphorotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S,S-Tris(4-methylphenyl) phosphorotrithioate is an organophosphorus compound characterized by the presence of three 4-methylphenyl groups attached to a phosphorotrithioate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S,S-Tris(4-methylphenyl) phosphorotrithioate typically involves the reaction of 4-methylphenyl thiol with phosphorus trichloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate phosphorothioates, which are then further reacted to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to efficient and economical production. The use of microreactors can significantly reduce reaction times and improve yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: S,S,S-Tris(4-methylphenyl) phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the 4-methylphenyl groups can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Substitution: Various substituted phosphorotrithioates.
Hydrolysis: Phosphoric acid derivatives and 4-methylphenol.
Scientific Research Applications
S,S,S-Tris(4-methylphenyl) phosphorotrithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is used as a stabilizer for polymers and as an additive in lubricants and flame retardants.
Mechanism of Action
The mechanism of action of S,S,S-Tris(4-methylphenyl) phosphorotrithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Phosphorous acid, tris(4-methylphenyl) ester
- Phosphoric acid, tris(4-methylphenyl) ester
- Phosphorous acid, tri-p-tolyl ester
Comparison: S,S,S-Tris(4-methylphenyl) phosphorotrithioate is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogsFor example, the sulfur-containing compound may exhibit different oxidation states and reactivity patterns compared to its oxygen analogs .
Properties
CAS No. |
13799-87-6 |
|---|---|
Molecular Formula |
C21H21OPS3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1-bis[(4-methylphenyl)sulfanyl]phosphorylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C21H21OPS3/c1-16-4-10-19(11-5-16)24-23(22,25-20-12-6-17(2)7-13-20)26-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
NDPQZKBUZSDPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SP(=O)(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















